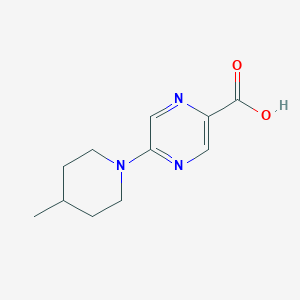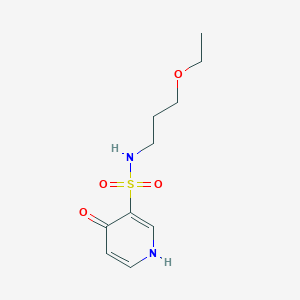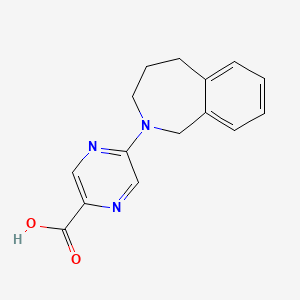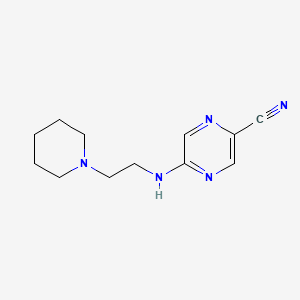![molecular formula C14H23NO3 B7578615 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol, also known as DMBA, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research as a tool to study the effects of beta-adrenergic stimulation on various physiological and biochemical processes.
Mechanism of Action
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol works by binding to and activating beta-adrenergic receptors, which are found on the surface of cells throughout the body. There are three types of beta-adrenergic receptors, designated as beta-1, beta-2, and beta-3. This compound primarily activates beta-2 receptors, which are found in the heart, lungs, and skeletal muscle. Activation of beta-2 receptors leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including increased heart rate and contractility, bronchodilation, and lipolysis. This compound has also been shown to enhance memory and cognitive function, possibly through its effects on the central nervous system. This compound has been used in studies to investigate the effects of beta-adrenergic stimulation on metabolism, with some studies suggesting that it may increase insulin sensitivity and glucose uptake in skeletal muscle.
Advantages and Limitations for Lab Experiments
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has a number of advantages for lab experiments, including its high potency and specificity for beta-2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations as well. It can be difficult to work with due to its high potency, and it may have off-target effects at high concentrations. Additionally, this compound is not suitable for use in vivo due to its poor oral bioavailability.
Future Directions
There are a number of future directions for research involving 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol. One area of interest is the role of beta-adrenergic stimulation in metabolic disorders such as obesity and diabetes. This compound has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, suggesting that it may have therapeutic potential for these conditions. Another area of interest is the effects of beta-adrenergic stimulation on cognitive function and memory, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. Finally, further research is needed to investigate the potential off-target effects of this compound and to develop more specific beta-2 agonists for use in lab experiments.
Synthesis Methods
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde. The first step involves the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxyphenylacetic acid using a Grignard reagent. The resulting acid is then reduced to 2,4-dimethoxyphenylacetaldehyde using a lithium aluminum hydride reduction. Finally, the aldehyde is reacted with 2-amino-3-methyl-1-butanol in the presence of a Lewis acid catalyst to yield this compound.
Scientific Research Applications
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol is widely used in scientific research to study the effects of beta-adrenergic stimulation on various physiological and biochemical processes. It is commonly used in studies involving the cardiovascular system, respiratory system, and metabolism. This compound has been shown to increase heart rate and contractility, dilate bronchioles, and stimulate lipolysis. It is also used in studies involving the central nervous system, where it has been shown to enhance memory and cognitive function.
properties
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methylamino]-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(14(2,3)16)15-9-11-6-7-12(17-4)8-13(11)18-5/h6-8,10,15-16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPMUVLNDGZAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NCC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)



![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)



![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
